molecular formula C9H18O3 B7822376 3-Hydroxy-2,2-dimethylpropyl isobutyrate CAS No. 5919-84-6

3-Hydroxy-2,2-dimethylpropyl isobutyrate

Cat. No.: B7822376
CAS No.: 5919-84-6
M. Wt: 174.24 g/mol
InChI Key: HNWHVVWRJAXEEC-UHFFFAOYSA-N
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Description

Nomenclature and Systemic Classification of the Compound

The compound is systematically identified through various chemical naming conventions and registry numbers, which ensure its unambiguous identification in research and commerce. Its primary name under the International Union of Pure and Applied Chemistry (IUPAC) is 3-hydroxy-2,2-dimethylpropyl 2-methylpropanoate. epa.gov It is also commonly referred to as neopentyl glycol monoisobutyrate. epa.gov

The Chemical Abstracts Service (CAS) has assigned the number 5919-84-6 to this compound. epa.govaablocks.comsigmaaldrich.compinpools.comechemi.com Its chemical structure is defined by the molecular formula C9H18O3. epa.govaablocks.comsigmaaldrich.compinpools.comechemi.com

Table 1: Nomenclature and Identifiers for 3-Hydroxy-2,2-dimethylpropyl Isobutyrate

Identifier Type Value Source(s)
IUPAC Name 3-hydroxy-2,2-dimethylpropyl 2-methylpropanoate epa.gov
Common Name Neopentyl glycol monoisobutyrate epa.gov
CAS Number 5919-84-6 epa.govaablocks.comsigmaaldrich.compinpools.com
EC Number 227-643-1 pinpools.comechemi.com
Molecular Formula C9H18O3 epa.govaablocks.comsigmaaldrich.compinpools.com

| InChI Key | HNWHVVWRJAXEEC-UHFFFAOYSA-N | sigmaaldrich.com |

Further physical and chemical properties are summarized in the table below.

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Weight 174.24 g/mol epa.govaablocks.compinpools.com
Physical Form Liquid sigmaaldrich.com
Boiling Point 198.7°C at 760 mmHg pinpools.com
Density 0.976 g/cm³ pinpools.comechemi.com

| Flash Point | 65.4°C | pinpools.com |

Historical Perspectives on the Synthesis and Applications of Related Esters

The history of this compound is intrinsically linked to the development and industrialization of its parent molecules: neopentyl glycol (NPG) and isobutyric acid.

Neopentyl glycol (2,2-dimethylpropane-1,3-diol) has been a significant diol in the polymer industry for decades. wikipedia.org It is typically synthesized via the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269), followed by a reduction step. wikipedia.orgmdpi.comnih.gov The resulting neopentyl structure is sterically hindered, which provides excellent stability against heat, light, and water to the polymers and esters derived from it. wikipedia.org Historically, esterification of NPG with various carboxylic acids has been a key method for producing synthetic lubricants, plasticizers, and polyester (B1180765) resins for coatings. wikipedia.orgpnu.ac.ir These NPG esters are valued for their low volatility and high resistance to oxidation and hydrolysis compared to natural esters. wikipedia.orgpnu.ac.ir

The development of NPG production processes also led to the identification of various ester by-products. For instance, during certain synthesis routes, neopentyl glycol isobutyrate can be formed. google.com The intentional synthesis of mixed diesters of neopentyl glycol, using isobutyric acid along with other carboxylic acids, has been explored to create specialized lubricants with tailored properties. google.com

Esters of isobutyric acid have also been historically important. A closely related compound, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, synthesized from the condensation of isobutyraldehyde, has been recognized as a highly effective coalescing agent and plasticizer in latex paints and coatings. chemicalbook.comgoogle.com This historical application underscores the utility of isobutyrate esters in providing desirable film-forming characteristics.

Current Research Significance and Broad Chemical Context

In the landscape of contemporary chemical research, this compound is primarily significant as a versatile chemical intermediate and a building block for materials science. Its bifunctional nature, possessing both an ester and a hydroxyl group, makes it a valuable monomer for step-growth polymerization.

The compound's primary hydroxyl group can readily participate in reactions to form polyesters, polyurethanes, and other polymers. The incorporation of the neopentyl glycol moiety via this monomer is a strategy to enhance the thermal stability, weather resistance, and hydrolytic stability of the final polymer product. This is particularly relevant in the formulation of high-performance coatings, resins, and plastics. wikipedia.orgchembk.com

Its structural relative, 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) (also known as HNHP or Esterdiol 204), is used in the synthesis of high-solid coatings and advanced lubricants, highlighting the importance of this class of hydroxy-functionalized esters. chembk.comnih.gov

Furthermore, research into sustainable chemistry has spurred interest in developing biolubricants from renewable resources. Studies on the esterification of NPG with fatty acids, such as those from palm oil, aim to create high-performance lubricants. analis.com.my While not the primary focus, the fundamental chemistry explored in these studies is directly applicable to understanding the synthesis and properties of compounds like this compound. The compound's availability from numerous chemical suppliers indicates its role as a ready starting material for a wide range of synthetic applications in academic and industrial research laboratories. aablocks.comsigmaaldrich.comechemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O3/c1-7(2)8(11)12-6-9(3,4)5-10/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HNWHVVWRJAXEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C(=O)OCC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863652
Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester
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Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5919-84-6
Record name 3-Hydroxy-2,2-dimethylpropyl 2-methylpropanoate
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Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester
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Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester
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Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester
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Record name 3-hydroxy-2,2-dimethylpropyl isobutyrate
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Synthetic Methodologies for 3 Hydroxy 2,2 Dimethylpropyl Isobutyrate

Precursor Chemistry in the Synthesis of 3-Hydroxy-2,2-dimethylpropyl Isobutyrate

The efficient synthesis of the target compound is critically dependent on the availability and purity of its key precursors. The primary building blocks are an alcohol, 2,2-dimethyl-1,3-propanediol (neopentyl glycol), and a carboxylic acid, isobutyric acid. The synthesis of these precursors involves distinct chemical pathways.

Synthesis of 2,2-Dimethyl-3-hydroxypropanal (Hydroxypivalaldehyde) Intermediates

Hydroxypivaldehyde is a crucial intermediate compound, primarily serving as the direct precursor to neopentyl glycol. nih.gov It is synthesized industrially through a crossed aldol (B89426) condensation reaction between isobutyraldehyde (B47883) and formaldehyde (B43269). nih.govgoogle.com

CH₂(O) + (CH₃)₂CHCHO → HOCH₂(CH₃)₂CCHO

This reaction is typically catalyzed by a base. google.com Tertiary amines, such as triethylamine (B128534), or alkali metal hydroxides are often used. googleapis.comgoogle.com The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize the yield of hydroxypivaldehyde and minimize side reactions. One patented method describes carrying out the reaction at 80°C using triethylamine and a yttrium oxide catalyst. googleapis.com Another approach uses a catalyst with a diazabicyclo structure, achieving high conversion and selectivity under mild conditions (30-50 °C). google.com

Preparation of Isobutyric Acid and its Derivatives

Isobutyric acid, also known as 2-methylpropanoic acid, is the acyl donor in the esterification process. The most common industrial method for its preparation is the oxidation of isobutyraldehyde, which can be accomplished using molecular oxygen or air. pnu.ac.ir

Another significant industrial route is the hydrocarboxylation of propylene (B89431), known as the Koch reaction. repec.org This process involves reacting propylene with carbon monoxide and water under high pressure in the presence of a strong acid catalyst like hydrogen fluoride. repec.org

CH₃CH=CH₂ + CO + H₂O → (CH₃)₂CHCO₂H

Laboratory-scale syntheses include the hydrolysis of isobutyronitrile (B166230) and the oxidation of isobutanol with strong oxidizing agents like potassium dichromate in sulfuric acid. repec.org For esterification reactions, isobutyric acid can be used directly or converted into more reactive derivatives such as its acid chloride or simple esters like methyl isobutyrate for transesterification. repec.org

Table 2: Industrial Production Routes for Isobutyric Acid

Starting Material Reagents Reaction Name Reference
Isobutyraldehyde Oxygen/Air Oxidation pnu.ac.ir

Role of 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) in Synthetic Routes

Neopentyl glycol (NPG) is the polyhydric alcohol (polyol) that provides the structural backbone for this compound. Its unique 2,2-dimethyl structure imparts thermal and hydrolytic stability to its esters. nih.gov

NPG is produced from its precursor, hydroxypivaldehyde. Two main industrial methods exist for this conversion. The first is a Cannizzaro reaction, where hydroxypivaldehyde is treated with excess formaldehyde and a strong base. nih.gov This method, however, produces an equimolar amount of a formate (B1220265) salt as a byproduct, making it less atom-efficient. nih.gov

The second, more common method is the hydrogenation of hydroxypivaldehyde. nih.gov This reduction is typically carried out in the presence of a metal catalyst, such as Raney nickel, copper chromite, or ruthenium on a carbon support. nih.govgoogleapis.comgoogle.com The hydrogenation converts the aldehyde group of hydroxypivaldehyde into a primary alcohol group, forming neopentyl glycol. nih.gov

HOCH₂(CH₃)₂CCHO + H₂ → (CH₃)₂C(CH₂OH)₂

Once synthesized, neopentyl glycol serves as the diol in the direct esterification with isobutyric acid or as the alcohol in the transesterification with an isobutyrate ester, leading to the formation of the target monoester. acs.org

Catalytic Systems in this compound Synthesis

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely utilized in the synthesis of this compound. A prominent example is the use of acid catalysts for the esterification of neopentyl glycol with isobutyric acid.

One commonly employed homogeneous catalyst is p-toluenesulfonic acid (p-TSA) . Research into the kinetics of neopentyl glycol esterification has demonstrated the effectiveness of p-TSA. researchgate.netresearchgate.net The reaction proceeds through the protonation of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. While effective in promoting the reaction, a key challenge with homogeneous catalysts like p-TSA is their separation from the product mixture, which can complicate purification processes and lead to catalyst loss. researchgate.net

Another approach involving homogeneous catalysis is the Tishchenko reaction, which facilitates the disproportionation of an aldehyde. wikipedia.org In the synthesis of a similar compound, 3-hydroxy-2,2,4-trimethylpentyl-isobutyrate, alkali metal salts of phenols have been used as catalysts. This reaction is typically carried out at temperatures between 70°C and 100°C with catalyst concentrations ranging from 0.3% to 5% by weight.

The table below summarizes findings from a study on the synthesis of a structurally related compound using a homogeneous catalyst system.

Table 1: Homogeneous Catalysis of a Structurally Similar Isobutyrate Ester

Catalyst Reactant Temperature (°C) Reaction Time Yield (%)
Sodium salt of o-cresol Isobutyraldehyde 80 1 hour 92
Potassium salt of o-cresol Isobutyraldehyde 80 1 hour 89.5
Sodium salt of mixed cresol Isobutyraldehyde 80 1 hour 80.2

Data sourced from a study on the synthesis of 3-hydroxy-2,2,4-trimethylpentyl-isobutyrate.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation and reusability. In the context of this compound synthesis via esterification, solid acid catalysts are of particular interest.

Ion-exchange resins such as Dowex 50WX2 and Amberlyst 15 have been investigated as effective heterogeneous catalysts for the esterification of neopentyl glycol with isobutyric acid. researchgate.netresearchgate.net These sulfonic acid-based resins provide active sites for the reaction to occur on their surface. Studies have shown that the formation of the desired monoester is significantly faster than the subsequent formation of the diester. researchgate.netresearchgate.net

A comparative study on the kinetics of neopentyl glycol esterification highlighted the performance of these heterogeneous catalysts. researchgate.net The use of a reactive distillation setup, where water is continuously removed, is often employed to drive the equilibrium towards product formation. researchgate.net

The following table provides an overview of the characteristics of commonly used heterogeneous catalysts in esterification reactions.

Table 2: Characteristics of Heterogeneous Catalysts for Esterification

Catalyst Type Matrix Functional Group Max. Operating Temp.
Dowex 50WX2 Strong Acid Cation Polystyrene-DVB Sulfonic Acid 120°C
Amberlyst 15 Macroporous Strong Acid Cation Polystyrene-DVB Sulfonic Acid 120°C

General characteristics of the catalyst types.

Research has indicated that with heterogeneous catalysts like Dowex 50WX2, the activation energy for the esterification of neopentyl glycol with isobutyric acid is approximately 55.1 kJ/mol. acs.org

Enzymatic Catalysis

Enzymatic catalysis presents a green and highly selective alternative for the synthesis of esters. Lipases are the most commonly used enzymes for esterification reactions due to their ability to function in non-aqueous environments and their high specificity, which can minimize the formation of byproducts. nih.gov

While specific research on the direct enzymatic synthesis of this compound is limited, studies on the lipase-catalyzed synthesis of neopentyl glycol diesters provide valuable insights. For instance, immobilized lipases, such as Novozym 435 (from Candida antarctica), have been successfully used for the synthesis of neopentyl glycol diheptanoate. researchgate.net In such processes, the stepwise addition of the carboxylic acid has been shown to be an effective strategy to overcome substrate inhibition and achieve high yields. researchgate.net

Furthermore, the enzymatic hydrolysis of prochiral diesters to produce chiral hydroxy-esters has been demonstrated for structurally similar compounds. For example, (R)-3-Hydroxy-2-methylpropyl butyrate (B1204436) has been synthesized with high enantiomeric excess using lipase (B570770) P from Amano. acs.org Although this is a hydrolytic approach, it underscores the potential of enzymes to achieve high selectivity in reactions involving related substrates.

The table below presents data from a study on the enzymatic synthesis of a neopentyl glycol diester, illustrating the potential of this catalytic approach.

Table 3: Enzymatic Synthesis of Neopentyl Glycol Diheptanoate

Enzyme Temperature (°C) Biocatalyst Conc. (% w/w) Reaction Strategy Yield (%)
Novozym® 435 70 7.5 Stepwise acid addition >95

Data from a study on the synthesis of neopentyl glycol diheptanoate. um.es

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the production of this compound, careful optimization of reaction conditions is essential. Key parameters that influence the yield and selectivity include temperature, reactant molar ratio, catalyst concentration, and the removal of byproducts.

In the esterification of neopentyl glycol with isobutyric acid, the formation of the desired monoester is a primary reaction, but further esterification to the diester can occur. researchgate.netresearchgate.net Additionally, a disproportionation reaction between the diester and neopentyl glycol can also produce the monoester. researchgate.netresearchgate.net To enhance the selectivity towards the monoester, controlling the molar ratio of the reactants is crucial. Using an excess of neopentyl glycol can favor the formation of the monoester.

The removal of water, a byproduct of the esterification reaction, is critical to shift the reaction equilibrium towards the products. This is often achieved through azeotropic distillation or by carrying out the reaction under vacuum. researchgate.net

For the Tishchenko reaction, temperature control is important to minimize side reactions. The reaction is typically conducted at elevated temperatures, but excessive heat can lead to the formation of undesired byproducts. nrel.gov

Systematic optimization studies, such as those employing response surface methodology, have been applied to similar esterification reactions to identify the optimal set of conditions. For instance, in the synthesis of neopentyl glycol esters from other fatty acids, parameters like temperature, pressure, molar ratio, and catalyst amount have been optimized to achieve conversions as high as 99%. researchgate.net While specific comprehensive optimization data for this compound is not extensively published, the principles from related systems are directly applicable.

The following table outlines the general effects of key reaction parameters on the synthesis of neopentyl glycol monoesters.

Table 4: General Influence of Reaction Parameters on Monoester Synthesis

Parameter Effect on Monoester Yield/Selectivity General Trend
Temperature Increases reaction rate, but may decrease selectivity at very high temperatures. An optimal temperature range exists.
Reactant Molar Ratio Excess of neopentyl glycol favors monoester formation. Control is critical for selectivity.
Catalyst Concentration Higher concentration generally increases the reaction rate. An optimal loading prevents side reactions and is cost-effective.
Water Removal Shifts equilibrium towards product formation, increasing overall yield. Essential for high conversion in esterification.

Structural Characterization and Analytical Determination of 3 Hydroxy 2,2 Dimethylpropyl Isobutyrate

Chromatographic Techniques for Separation and Identification

Chromatography is essential for isolating 3-Hydroxy-2,2-dimethylpropyl isobutyrate from reaction mixtures, synthetic byproducts, or complex matrices. The choice of technique depends on the compound's volatility and polarity, as well as the required resolution and sensitivity.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds such as this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For esters like the target compound, a non-polar or mid-polar capillary column is typically employed.

While specific, detailed methods for this compound are not extensively published, analysis can be effectively performed using standard GC conditions. The closely related compound, 3-Hydroxy-2,2-dimethylpropyl hydroxypivalate, has been analyzed using GC-MS, indicating the suitability of this approach for similar structures nih.gov. The selection of the stationary phase, temperature programming, and detector type are critical for achieving optimal separation and detection.

Table 1: Representative Gas Chromatography (GC) Parameters

Parameter Typical Value/Condition Purpose
Column DB-5 or similar (5% Phenyl-methylpolysiloxane) Provides good separation for moderately polar analytes.
Injector Temperature 250 °C Ensures rapid volatilization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min Allows for separation of compounds with different boiling points.
Carrier Gas Helium or Hydrogen Mobile phase to carry the analyte through the column.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique suitable for compounds that may have limited thermal stability or volatility. For this compound, a moderately polar compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A significant challenge in the HPLC analysis of this compound is detection, as it lacks a strong chromophore for UV-Vis detection. Therefore, derivatization with a UV-absorbing agent or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary for sensitive detection.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions

Parameter Typical Value/Condition Purpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm) Standard reversed-phase column for separating non-polar to moderately polar compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Elutes the compound from the column by adjusting solvent polarity.
Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
Column Temperature 30 °C Ensures reproducible retention times.

| Detector | Refractive Index Detector (RID) or ELSD | Universal detection for compounds without a UV chromophore. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes. This results in substantially higher efficiency, resolution, and speed of analysis. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particles. For the analysis of this compound, UPLC would offer much faster run times and improved peak separation, which is particularly useful for high-throughput screening or the analysis of complex mixtures containing isomeric impurities.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR experiments provide critical information about the carbon-hydrogen framework of this compound. By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity of the atoms can be determined. Combining one-dimensional and two-dimensional NMR experiments (like COSY and HMBC) allows for a complete assignment of all proton and carbon signals mdpi.com.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
(CH₃)₂CH- 1.15 Doublet 6H
(CH₃)₂C-CH₂OH 0.95 Singlet 6H
(CH₃)₂CH- 2.55 Septet 1H
-CH₂OH 3.40 Singlet 2H
-COOCH₂- 3.90 Singlet 2H

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
(CH₃)₂CH- 19
(CH₃)₂C- 22
(CH₃)₂CH- 34
(CH₃)₂C- 37
-CH₂OH 70
-COOCH₂- 72

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS)

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method like GC (GC-MS) or LC (LC-MS), it provides both separation and identification capabilities. For this compound, electron ionization (EI) is a common method used in GC-MS, which generates a characteristic fragmentation pattern that serves as a molecular fingerprint.

Analysis of the closely related 3-Hydroxy-2,2-dimethylpropyl hydroxypivalate by GC-MS shows significant peaks that help in its identification nih.gov. A similar fragmentation pattern would be expected for the isobutyrate ester. The molecular ion peak may be weak or absent, but characteristic fragment ions corresponding to the loss of functional groups or cleavage of the ester bond would be prominent.

Table 5: Predicted Key Mass Fragments (EI-MS) for this compound

m/z Value Proposed Fragment Structure Description
188 [C₁₀H₂₀O₃]⁺ Molecular Ion (M⁺)
103 [C₅H₁₁O₂]⁺ Fragment from the neopentyl glycol moiety
87 [C₄H₇O₂]⁺ Isobutyric acid fragment
71 [C₄H₇O]⁺ Isobutyryl cation [(CH₃)₂CHCO]⁺

Infrared (IR) Spectroscopy

No specific infrared (IR) spectroscopic data for this compound has been found in the searched scientific literature. Therefore, a table of characteristic absorption bands and their corresponding functional groups cannot be provided.

Quantitative Analysis and Method Validation

Detailed information on the quantitative analysis and method validation for this compound is not available in the public domain. Consequently, the following subsections cannot be addressed with specific data.

There is no published information on established calibration strategies or the linearity of analytical methods for the quantitative determination of this compound.

Specific limits of detection (LOD) and limits of quantification (LOQ) for analytical methods targeting this compound have not been reported in the available literature.

Data regarding the precision and accuracy of analytical methods for the analysis of this compound are not available.

There are no specific, validated sample preparation methodologies for the analysis of this compound described in the scientific literature.

Chemical Reactivity and Derivatization of 3 Hydroxy 2,2 Dimethylpropyl Isobutyrate

Reactions Involving the Ester Functionality

The isobutyrate ester group in 3-hydroxy-2,2-dimethylpropyl isobutyrate is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. The primary reactions involving this functionality are hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. The reaction is reversible and its equilibrium position is dictated by the concentration of water. The mechanism is the reverse of the Fischer-Speier esterification. Due to the steric hindrance from the neopentyl group, the rate of hydrolysis is generally slower compared to less hindered esters.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion concentration. Steric hindrance around the ester carbonyl can significantly decrease the rate of saponification.

Condition Catalyst Products General Kinetic Observations
AcidicH₂SO₄, HClIsobutyric acid, Neopentyl glycolReversible; Rate is dependent on steric hindrance.
BasicNaOH, KOHSodium isobutyrate, Neopentyl glycolIrreversible; Slower rates for sterically hindered esters.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can also be catalyzed by acids or bases. For this compound, this can involve reaction with another alcohol to displace the neopentyl glycol monoester moiety. For instance, reaction with methanol in the presence of a catalyst would yield methyl isobutyrate and neopentyl glycol. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Reactant Alcohol Catalyst Products Reaction Conditions
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Methyl isobutyrate, Neopentyl glycolExcess methanol, removal of product
EthanolAcid or BaseEthyl isobutyrate, Neopentyl glycolExcess ethanol, removal of product
Higher AlcoholsAcid or BaseCorresponding isobutyrate ester, Neopentyl glycolDependent on specific alcohol and conditions

This table illustrates potential transesterification reactions. The efficiency and kinetics are influenced by the nature of the alcohol, catalyst, and reaction conditions.

Reactions at the Hydroxyl Group

The primary hydroxyl group in this compound is a site for various derivatization reactions, including oxidation, esterification, and etherification. The reactivity of this group is also influenced by the steric bulk of the adjacent gem-dimethyl groups.

The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to an Aldehyde: Selective oxidation to the corresponding aldehyde, 2,2-dimethyl-3-(isobutyryloxy)propanal, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used for such transformations. Catalytic methods employing systems like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a co-oxidant (e.g., sodium hypochlorite) are also effective and offer a greener alternative.

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid, yielding 2,2-dimethyl-3-(isobutyryloxy)propanoic acid.

Desired Product Reagent/Catalyst System Typical Reaction Conditions
2,2-dimethyl-3-(isobutyryloxy)propanalPCC, Dess-Martin periodinane, TEMPO/NaOClAnhydrous conditions for PCC and DMP; Biphasic system for TEMPO
2,2-dimethyl-3-(isobutyryloxy)propanoic acidKMnO₄, H₂CrO₄ (Jones reagent)Aqueous, often under acidic or basic conditions

This table summarizes common oxidation reactions for primary alcohols and their expected products when applied to this compound.

The free hydroxyl group can undergo esterification with a variety of acylating agents to form a diester of neopentyl glycol. This reaction is analogous to the formation of the initial monoester. A study on the esterification of neopentyl glycol with isobutyric acid has shown that the formation of the monoester is significantly faster than the subsequent esterification to the diester acs.org.

Common acylating agents include carboxylic acids (in the presence of an acid catalyst, i.e., Fischer-Speier esterification), acyl chlorides, and acid anhydrides. The use of acyl chlorides or anhydrides is generally faster and not reversible, often carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl or carboxylic acid byproduct.

Acylating Agent Catalyst/Base Diester Product Byproduct
Acetic AcidH₂SO₄Neopentyl glycol diisobutyrate acetateWater
Acetyl ChloridePyridineNeopentyl glycol diisobutyrate acetatePyridinium hydrochloride
Acetic AnhydridePyridine or DMAPNeopentyl glycol diisobutyrate acetateAcetic acid
Fatty AcidH₂SO₄Neopentyl glycol isobutyrate fatty acid esterWater

This table presents various methods for the formation of diesters from this compound.

The hydroxyl group can also be converted into an ether. Common methods for ether synthesis include the Williamson ether synthesis and acid-catalyzed dehydration.

Williamson Ether Synthesis: This method involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide or sulfonate. This is a versatile method for producing unsymmetrical ethers.

Acid-Catalyzed Etherification: The acid-catalyzed condensation of two alcohol molecules can form a symmetrical ether. However, for the synthesis of unsymmetrical ethers, this method is generally not suitable as it can lead to a mixture of products. It is more commonly employed for the intramolecular formation of cyclic ethers or when one of the alcohols is used in large excess.

Reaction Type Reagents Ether Product General Conditions
Williamson Ether Synthesis1. NaH2. CH₃I3-Methoxy-2,2-dimethylpropyl isobutyrateAnhydrous aprotic solvent
Williamson Ether Synthesis1. NaH2. CH₃CH₂Br3-Ethoxy-2,2-dimethylpropyl isobutyrateAnhydrous aprotic solvent
Acid-Catalyzed EtherificationH₂SO₄, excess Methanol3-Methoxy-2,2-dimethylpropyl isobutyrateHigh temperature, removal of water

This table outlines the primary methods for the etherification of the hydroxyl group in this compound.

Formation of Novel Derivatives from this compound

The chemical structure of this compound, featuring a primary hydroxyl group and an isobutyrate ester moiety, offers versatile opportunities for derivatization. These derivatives are of significant interest in polymer chemistry and as specialized intermediates in organic synthesis.

Synthesis of Polymer Monomers and Initiators

The hydroxyl group of this compound is a key functional handle for its conversion into monomers suitable for polymerization. Additionally, this functional group allows for the synthesis of initiators for controlled radical polymerization techniques.

One common approach to transform an alcohol into a polymerizable monomer is through esterification with acrylic acid or its derivatives. For instance, the reaction of this compound with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the corresponding acrylate or methacrylate monomer. These monomers, containing a vinyl group, can then participate in free-radical polymerization to form a variety of polymers. The bulky neopentyl group in the monomer structure can impart unique properties to the resulting polymer, such as increased thermal stability and weather resistance.

Furthermore, this compound can be converted into an initiator for Atom Transfer Radical Polymerization (ATRP). This is typically achieved by esterifying the hydroxyl group with a molecule containing a carbon-halogen bond that can initiate polymerization, such as 2-bromo-2-methylpropionyl bromide. The resulting derivative, 3-(isobutyryloxy)-2,2-dimethylpropyl 2-bromo-2-methylpropanoate, can then be used to initiate the controlled polymerization of a wide range of vinyl monomers, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Derivative NameChemical StructureIntended UsePotential Polymer Properties
2,2-dimethyl-3-(isobutyryloxy)propyl acrylateCH2=CHC(O)OCH2C(CH3)2CH2OC(O)CH(CH3)2Polymer MonomerEnhanced thermal stability, hydrophobicity, and weather resistance.
2,2-dimethyl-3-(isobutyryloxy)propyl methacrylateCH2=C(CH3)C(O)OCH2C(CH3)2CH2OC(O)CH(CH3)2Polymer MonomerHigher glass transition temperature and improved mechanical strength compared to the acrylate analog.
3-(isobutyryloxy)-2,2-dimethylpropyl 2-bromo-2-methylpropanoate(CH3)2C(Br)C(O)OCH2C(CH3)2CH2OC(O)CH(CH3)2ATRP InitiatorInitiation of controlled polymerization for monomers like styrenes, acrylates, and methacrylates.

Development of Specialized Chemical Intermediates

Beyond the realm of polymer synthesis, this compound serves as a precursor for the development of specialized chemical intermediates. These intermediates can find applications in the synthesis of plasticizers, coatings, and other fine chemicals.

The structure of this compound, with its sterically hindered neopentyl core, is similar to that of neopentyl glycol, a well-known building block in the production of high-performance polyesters and synthetic lubricants. researchgate.netgantrade.com This structural similarity suggests that derivatives of this compound could exhibit desirable properties such as excellent thermal and hydrolytic stability.

For example, the esterification of the hydroxyl group with various carboxylic acids can lead to the formation of complex esters. These esters, particularly those with longer alkyl chains, may find use as high-performance plasticizers for polymers like polyvinyl chloride (PVC), offering good permanence and low volatility.

Additionally, the hydroxyl group can react with isocyanates to form urethane linkages. This reaction opens up the possibility of using this compound as a chain extender or a monofunctional chain terminator in the production of polyurethanes. nih.govresearchgate.net As a chain extender, it would be incorporated into the polymer backbone, potentially modifying the physical and mechanical properties of the final polyurethane product.

Derivative ClassGeneral ReactionPotential ApplicationKey Structural Feature
DiestersEsterification with a carboxylic acidPlasticizers, lubricantsNeopentyl structure providing thermal and hydrolytic stability.
UrethanesReaction with an isocyanateChain extenders in polyurethanesIntroduction of a bulky side group to modify polymer properties.
EthersWilliamson ether synthesisSolvents, additivesModification of polarity and solvency.

Applications and Role in Advanced Chemical Systems

Coalescing Agent Chemistry in Polymer Dispersions

In the formulation of latex paints and other aqueous polymer dispersions, the formation of a continuous, uniform film is paramount to the coating's performance. This process, known as coalescence, involves the fusion of individual polymer particles after the evaporation of water. Polymer dispersions often have glass transition temperatures (Tg) higher than the ambient application temperature, meaning they are hard and brittle and cannot form a film on their own.

3-Hydroxy-2,2-dimethylpropyl isobutyrate functions as a coalescing agent, a type of temporary plasticizer, to overcome this challenge. google.com Its role is to soften the polymer particles, lowering the system's minimum film formation temperature (MFFT) to allow for proper film integration at room temperature. google.com The mechanism involves the partitioning of the coalescent from the aqueous phase into the polymer particles, where it reduces the polymer's Tg. After the film has formed, this relatively volatile compound gradually evaporates, and the film regains its original hardness and durability. The efficiency of a coalescing agent is often related to its water solubility; agents with lower water solubility tend to be more effective at penetrating the polymer particles. A related compound, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, is a known coalescing agent, highlighting the utility of this class of hydroxy-esters in coating formulations.

Plasticizer Functions in Polymer Matrices

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. specialchem.com They achieve this by embedding themselves between the polymer chains, spacing them apart and thus lowering the intermolecular forces and the glass transition temperature (Tg). While coalescing agents act as temporary plasticizers that eventually leave the system, other plasticizers are designed to be permanent additions to the polymer matrix. specialchem.com

Esters are a major class of plasticizers, and this compound shares structural features with common industrial plasticizers. specialchem.com Its ability to lower the Tg of polymers makes it effective in this role. When incorporated into a polymer matrix, such as PVC or other resins, it can enhance flexibility and improve processing characteristics. The hydroxyl group present in its structure can also contribute to specific interactions with polar polymers, potentially modifying the plasticizing effect compared to simple alkyl esters. A structurally similar compound, 2-Methyl-propanoic acid 3-Hydroxy-2,2,4-trimethylpentyl ester, is identified as a plasticizer, reinforcing the function of this chemical family. chemicalbook.com

Role as a Solvent in Specific Chemical Formulations

As a liquid organic compound, this compound exhibits solvent properties. Its molecular structure, containing both polar (hydroxyl) and non-polar (alkyl and ester groups) regions, allows it to dissolve or disperse a range of other chemical substances. In the context of coatings, its primary role as a coalescent is a specialized form of solvent action, where it temporarily plasticizes the polymer binder.

Beyond this, it can be used as a solvent in various formulations where controlled evaporation and good compatibility with resins and other components are required. Its boiling point of 198.7°C indicates that it is a relatively slow-evaporating solvent, which can be advantageous in applications like printing inks or certain coatings where a longer open time is beneficial for application and leveling.

Intermediacy in the Synthesis of Specialty Chemicals

The presence of reactive functional groups—a primary hydroxyl group and an ester linkage—makes this compound a useful intermediate in the synthesis of more complex molecules and specialty chemicals. tcichemicals.com Chemical suppliers list it as a building block for research and development as well as for bulk manufacturing activities. tcichemicals.com The hydroxyl group can undergo further esterification, etherification, or other reactions to build larger molecules, while the ester group can be hydrolyzed if necessary to yield neopentyl glycol and isobutyric acid.

A related compound, 3-hydroxy-2,2-dimethylpropanal, is known to be a versatile intermediate. chemicalbook.com This underscores the utility of the 3-hydroxy-2,2-dimethylpropyl skeleton in chemical synthesis.

Dyes and Pigments Chemistry

In the field of dyes and pigments, chemical intermediates are essential for building the complex chromophoric and auxochromic systems that define a colorant's properties. While direct public-domain research is limited, the classification of a similar compound, 3-hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate, in chemical databases suggests a potential application in the synthesis of dyes and pigments. nih.gov The reactive hydroxyl group could be used to attach the molecule to a polymer backbone or to a chromophore structure, modifying the final properties of the pigment or dye, such as its solubility, lightfastness, or compatibility with a particular medium.

Pesticide Active Ingredient Synthesis

The development of new pesticide active ingredients often involves the synthesis of molecules with specific steric and electronic properties to interact with a biological target. The neopentyl structure within this compound provides a bulky, stable alkyl group that can be a desirable feature in a bioactive molecule. The precursor, 3-Hydroxy-2,2-dimethylpropanal, is noted in contexts that include pesticides, suggesting that derivatives of this structure could be investigated for such applications. chemicalbook.com The isobutyrate ester itself could be a pro-pesticide, designed to release a bioactive alcohol or acid upon hydrolysis.

Adhesive and Surface Coating Formulations

The utility of this compound and its analogs is well-established in the adhesives and coatings sector. A closely related diol ester, 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (B8439025), is used in the preparation of synthetic resins, high-solid coatings, automotive coatings, and specialty adhesives. chembk.com These diol esters can act as chain extenders or building blocks in the synthesis of polyesters and polyurethanes. By incorporating this compound or its derivatives into a polymer backbone, formulators can precisely control properties like hardness, flexibility, and adhesion. The neopentyl glycol-derived structure is known for imparting excellent stability against hydrolysis, weathering, and chemical attack to the final polymer.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Neopentyl glycol
Isobutyric acid
3-hydroxy-2,2,4-trimethylpentyl isobutyrate
2-Methyl-propanoic acid 3-Hydroxy-2,2,4-trimethylpentyl ester
Polyvinyl chloride (PVC)
3-hydroxy-2,2-dimethylpropanal
3-hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate
3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
Polyesters

Exploration in Novel Material Science Contexts

The chemical architecture of this compound, which features a primary hydroxyl group and a sterically hindered isobutyrate ester group, suggests its potential for investigation in various advanced material science applications. While detailed research focusing exclusively on this compound's role in novel materials is not extensively documented in publicly available literature, its structural attributes allow for informed exploration of its potential contributions to polymer and material science. The presence of the reactive hydroxyl group facilitates its incorporation into polymer chains, while the bulky dimethylpropyl and isobutyrate moieties can be expected to influence the physical and thermal properties of the resulting materials.

Potential as a Monomer in Advanced Polyester (B1180765) and Resin Formulations

The structure of this compound makes it a viable candidate as a monofunctional monomer in the synthesis of polyesters and alkyd resins. In these systems, it can act as a chain terminator or a modifier to control molecular weight and introduce specific properties. The neopentyl glycol backbone within its structure is known for imparting excellent thermal and hydrolytic stability to polyester resins.

Table 1: Comparison of this compound and a Structurally Related Compound

FeatureThis compound3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
CAS Number 5919-84-6 pinpools.com1115-20-4 nih.gov
Molecular Formula C₉H₁₈O₃ aablocks.comC₁₀H₂₀O₄ nih.gov
Molecular Weight 174.24 g/mol pinpools.com204.26 g/mol nih.gov
Functional Groups One hydroxyl, one esterTwo hydroxyls, one ester
Potential Role in Polymers Chain modifier/terminator, imparts flexibilityChain extender, cross-linking agent

Contribution to the Development of Novel Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms, which are of significant interest as sustainable alternatives to conventional plastics. Research into synthetic PHAs has explored the incorporation of various monomer units to tailor their properties. For instance, methylated polyhydroxybutyrates have been shown to exhibit enhanced thermal stability. nsf.gov

The structural elements of this compound are relevant in this context. Although not a direct precursor in the traditional sense for PHA biosynthesis, its chemical structure can inspire the design of new synthetic PHA-like polymers. The α,α-dimethyl substitution pattern is a key feature in creating chemically recyclable PHAs with improved thermal resistance. The isobutyrate portion of the molecule could be envisioned as a side chain that influences the crystallinity, melting point, and degradation profile of the polymer. The exploration of monomers with similar branched structures could lead to the development of amorphous or semi-crystalline biodegradable polymers with a wide range of mechanical properties, akin to polyolefins.

Use as a Specialty Plasticizer

The compound's molecular structure also suggests its potential as a specialty plasticizer for rigid polymers, including certain bioplastics like poly(3-hydroxybutyrate) (PHB). Effective plasticizers increase polymer chain mobility, thereby reducing brittleness and lowering the glass transition temperature (Tg). mdpi.com The isobutyrate group in this compound can interfere with polymer chain packing, while the hydroxyl group could offer specific interactions with polar polymer backbones, potentially improving compatibility. Its relatively high molecular weight compared to common phthalate (B1215562) plasticizers might also lead to lower migration rates from the polymer matrix. Research in this area would involve blending it with polymers and characterizing the resulting thermal and mechanical properties to assess its plasticizing efficiency and permanence.

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